14,15-Dehydro Triamcinolone Acetonide

Overview

Description

Delta14-Triamcinolone acetonide is a synthetic glucocorticosteroid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical practice for the treatment of various inflammatory and autoimmune conditions, including arthritis, dermatological disorders, and allergic reactions .

Mechanism of Action

Target of Action

14,15-Dehydro Triamcinolone Acetonide, also known as Triamcinolone acetonide 14-ene or delta14-Triamcinolone acetonide, is a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

The compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also modulates the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment .

Biochemical Pathways

The binding of this compound to glucocorticoid receptors affects several biochemical pathways. It leads to a decrease in cytokine levels, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .

Pharmacokinetics

The pharmacokinetic properties of this compound include its distribution, metabolism, and excretion. It has a volume of distribution (Vd) of 99.5 L and is metabolized in the liver . Approximately 75% of the compound is excreted in the urine, and 25% is excreted in bile and feces .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and promotion of adipogenesis while impairing chondrogenesis of MSCs . It also decreases the firing rate of sensory neurons and reduces mechanical hypersensitivity in certain models .

Biochemical Analysis

Biochemical Properties

As a corticosteroid, it is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that corticosteroids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a corticosteroid, it is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,15-Dehydro Triamcinolone Acetonide involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as microfluidization technology and high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Delta14-Triamcinolone acetonide undergoes various chemical reactions, including:

Oxidation: Conversion to 6β-hydroxy triamcinolone acetonide.

Reduction: Reduction of the ketone group to a hydroxyl group.

Substitution: Introduction of different functional groups at specific positions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various hydroxylated and fluorinated derivatives of 14,15-Dehydro Triamcinolone Acetonide, which may have different pharmacological properties .

Scientific Research Applications

Delta14-Triamcinolone acetonide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes, including apoptosis and differentiation.

Medicine: Extensively used in clinical trials for the treatment of inflammatory and autoimmune diseases.

Industry: Used in the formulation of pharmaceutical products, including topical creams, injections, and inhalers .

Comparison with Similar Compounds

Similar Compounds

Triamcinolone hexacetonide: Another glucocorticosteroid with similar anti-inflammatory properties but a longer duration of action.

Prednisone: A commonly used corticosteroid with a broader range of applications but less potency.

Methylprednisolone: Similar in structure and function but with different pharmacokinetic properties

Uniqueness

Delta14-Triamcinolone acetonide is unique due to its high potency, long duration of action, and specific binding affinity to glucocorticoid receptors. These properties make it particularly effective for long-term management of chronic inflammatory conditions .

Properties

IUPAC Name |

(1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIASJPXEBODFKN-VZFRDGCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155055 | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260149-96-9 | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260149969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.14-TRIAMCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779SU8O2KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

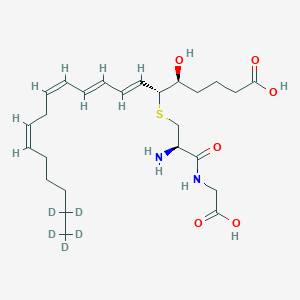

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B564353.png)

![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)

![6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride](/img/structure/B564361.png)